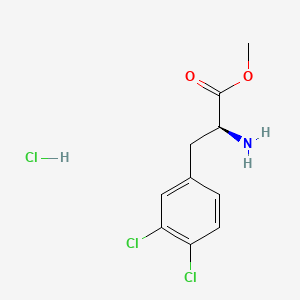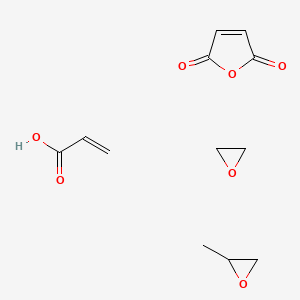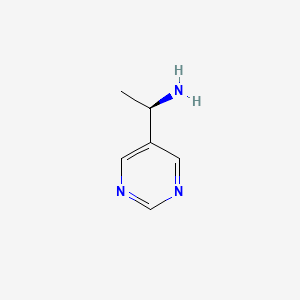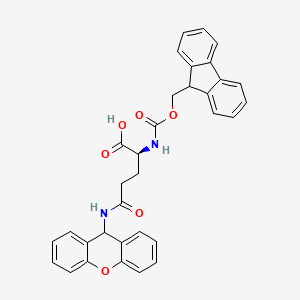
Fmoc-Gln(Xan)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-Gln(Xan)-OH” is a chemical compound with the molecular formula C33H28N2O6 . It is used for research and development purposes .
Synthesis Analysis
“this compound” is used in solid-phase peptide synthesis . The Fmoc group is a protective group used in the synthesis of peptides, which prevents unwanted substitution reactions from occurring .
Molecular Structure Analysis
The “this compound” molecule contains a total of 74 bonds. There are 46 non-H bonds, 27 multiple bonds, 9 rotatable bonds, 3 double bonds, and 24 aromatic bonds. It also contains 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, and 2 ten-membered rings .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 548.59 . It has a predicted boiling point of 825.7±65.0 °C and a predicted density of 1.40±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Peptide Synthesis Enhancement
Fmoc-Gln(Xan)-OH is prominently used in enhancing the solid-phase synthesis of peptides. Han et al. (1996) reported the successful use of this compound in the synthesis of challenging peptides, highlighting its efficiency in preventing side reactions and ensuring high purity of the final products (Han, Solé, Tejbrant, & Bárány, 1996). Similarly, Tokairin et al. (2018) developed new routes for the preparation of cytotoxic marine peptides, utilizing this compound for solid-phase peptide coupling, emphasizing its practicality in synthesizing structurally complex peptides (Tokairin, Soloshonok, Moriwaki, & Konno, 2018).
Applications in Hydrogel and Nanotechnology
The Fmoc group, as part of this compound, is also instrumental in hydrogel formation and nanotechnology applications. Roy and Banerjee (2011) described the formation of efficient and stable hydrogels using Fmoc-protected amino acids, which were utilized to stabilize fluorescent silver nanoclusters, showcasing its potential in creating functional biomaterials (Roy & Banerjee, 2011). Adhikari and Banerjee (2011) further extended the application by incorporating reduced graphene oxide into Fmoc-based peptide hydrogels, forming a rigid, stable hybrid hydrogel, demonstrating the material's versatility in nanotechnology (Adhikari & Banerjee, 2011).
Antibacterial Composite Materials
Another significant application of Fmoc derivatives, including this compound, is in the development of antibacterial materials. Schnaider et al. (2019) investigated the antibacterial capabilities of Fmoc-decorated nanoassemblies, demonstrating their effectiveness in inhibiting bacterial growth, suggesting potential applications in biomedical materials (Schnaider et al., 2019).
Safety and Hazards
Safety measures for handling “Fmoc-Gln(Xan)-OH” include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Target of Action
Fmoc-Gln(Xan)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide.
Mode of Action
This compound operates through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound interacts with its targets (amino acids) to form peptide bonds. The Fmoc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions. Once the desired peptide sequence has been achieved, the Fmoc group can be removed, leaving behind the synthesized peptide.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is peptide synthesis . The compound aids in the formation of peptide bonds, which are essential for creating peptides. These peptides can then go on to play various roles within biological systems, depending on their specific amino acid sequence.
Pharmacokinetics
For instance, its solubility and stability can affect the efficiency of the synthesis process .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired amino acid sequence . These peptides can then be used in various applications, from research to therapeutics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the efficiency of peptide synthesis . Additionally, the compound should be stored at +2°C to +8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Fmoc-Gln(Xan)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptide acids
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of peptide acids . It involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGRFJKGDGJKFV-MHZLTWQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

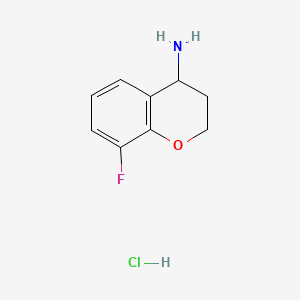

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574618.png)
